molecular formula C7H6BrF3N2 B1504707 4-Bromo-3-trifluoromethyl-phenyl-hydrazine CAS No. 77992-51-9

4-Bromo-3-trifluoromethyl-phenyl-hydrazine

Cat. No.: B1504707
CAS No.: 77992-51-9
M. Wt: 255.03 g/mol
InChI Key: YKXJXHVLEAPHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-trifluoromethyl-phenyl-hydrazine is a chemical compound characterized by a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydrazine group. This compound is of interest in various scientific research fields due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-trifluoromethyl-phenyl-hydrazine typically involves the bromination of 3-trifluoromethyl-phenyl-hydrazine. This reaction requires the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-trifluoromethyl-phenyl-hydrazine can undergo various types of chemical reactions, including:

  • Oxidation: The hydrazine group can be oxidized to form a diazonium salt, which can further react to produce azo compounds.

  • Reduction: The compound can be reduced to form the corresponding amine.

  • Substitution: The bromine atom can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like sodium nitrite (NaNO2) and hydrochloric acid (HCl) are commonly used for the diazotization reaction.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

  • Substitution: Nucleophiles like alkyl halides or aryl halides, along with a base, are used for substitution reactions.

Major Products Formed:

  • Diazonium Salts: These can be used to synthesize azo dyes and other derivatives.

  • Amines: The reduced form of the compound can be used in the synthesis of pharmaceuticals and other organic compounds.

  • Substituted Derivatives: The substitution reactions can lead to the formation of various functionalized phenyl derivatives.

Scientific Research Applications

4-Bromo-3-trifluoromethyl-phenyl-hydrazine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound can be used as a reagent in biochemical assays and studies involving enzyme inhibition.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Bromo-3-trifluoromethyl-phenyl-hydrazine exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 4-Bromo-2-trifluoromethyl-phenyl-hydrazine: This compound differs in the position of the bromine atom, which can affect its reactivity and applications.

  • 3-Trifluoromethyl-phenyl-hydrazine: Lacking the bromine atom, this compound has different chemical properties and reactivity patterns.

Uniqueness: 4-Bromo-3-trifluoromethyl-phenyl-hydrazine is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This combination allows for a wider range of applications in synthesis and research.

Properties

IUPAC Name

[4-bromo-3-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKXJXHVLEAPHFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50699241
Record name [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77992-51-9
Record name [4-Bromo-3-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50699241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-trifluoromethyl-phenyl-hydrazine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-trifluoromethyl-phenyl-hydrazine
Reactant of Route 3
4-Bromo-3-trifluoromethyl-phenyl-hydrazine
Reactant of Route 4
Reactant of Route 4
4-Bromo-3-trifluoromethyl-phenyl-hydrazine
Reactant of Route 5
Reactant of Route 5
4-Bromo-3-trifluoromethyl-phenyl-hydrazine
Reactant of Route 6
4-Bromo-3-trifluoromethyl-phenyl-hydrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.